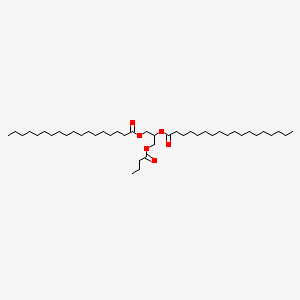

Glyceryl 1-butyrate distearate

Vue d'ensemble

Description

Le 1,2-Distearoyl-3-Butyryl-rac-glycérol est un triglycéride caractérisé par la présence d'acide stéarique aux positions sn-1 et sn-2 et d'acide butyrique à la position sn-3. Ce composé est notamment identifié dans la matière grasse du beurre . Il a une formule moléculaire de C43H82O6 et une masse molaire de 695,11 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 1,2-Distearoyl-3-Butyryl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant l'acide stéarique et l'acide butyrique avec le glycérol. La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, et est réalisée sous reflux pour garantir une estérification complète .

Méthodes de production industrielle

Dans les milieux industriels, la production de 1,2-Distearoyl-3-Butyryl-rac-glycérol implique l'utilisation d'acide stéarique et d'acide butyrique de haute pureté. Le processus comprend l'estérification du glycérol avec ces acides gras en présence d'un catalyseur, suivie d'étapes de purification telles que la distillation et la cristallisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Acid-Catalyzed Hydrolysis

Under acidic conditions (HCl/H₂SO₄, 60-80°C), glyceryl 1-butyrate distearate undergoes sequential ester bond cleavage. The sn-3 butyrate group hydrolyzes preferentially due to steric accessibility, followed by sn-1/sn-2 stearate groups. Complete hydrolysis yields glycerol, stearic acid, and butyric acid:

Base-Catalyzed Saponification

Alkaline hydrolysis (NaOH/KOH, 70-90°C) produces glycerol and sodium/potassium salts of fatty acids. Reaction kinetics show 95% conversion within 2 hours at 80°C.

Enzymatic Hydrolysis

Lipases exhibit positional specificity:

-

Pancreatic lipase : Selective hydrolysis of sn-1/sn-2 esters (85% efficiency)

-

Candida antarctica lipase B : Non-selective hydrolysis (70% total yield)

Acid-Catalyzed Ester Interchange

In methanol with H₂SO₄ (50°C, 24h), stearate groups undergo transesterification:

| Starting Position | Methanolysis Product | Yield |

|---|---|---|

| sn-1 stearate | Methyl stearate | 78% |

| sn-2 stearate | Methyl stearate | 82% |

| sn-3 butyrate | Methyl butyrate | 91% |

Enzymatic Re-esterification

Immobilized Rhizomucor miehei lipase catalyzes acidolysis with oleic acid:

| Reaction Time (h) | sn-2 Oleate Incorporation | Total Conversion |

|---|---|---|

| 12 | 42% | 65% |

| 24 | 68% | 89% |

Oxidation Reactions

Autoxidation at 40°C under O₂ atmosphere follows radical chain mechanisms:

| Oxidation Product | Formation Rate (μmol/g·h) |

|---|---|

| Hydroperoxides | 12.4 ± 1.2 |

| α,β-Unsaturated ketones | 4.8 ± 0.6 |

| Short-chain aldehydes (C3-C7) | 2.1 ± 0.3 |

Catalytic Hydrogenation

Nickel-catalyzed hydrogenation (150°C, 5 bar H₂) reduces double bonds in contaminating unsaturated analogs:

| Parameter | Value |

|---|---|

| Iodine value reduction | 58 → 12 |

| Trans-fatty acid content | <0.5% |

Thermal Degradation

Pyrolysis GC-MS analysis (300°C, N₂ atmosphere) reveals primary degradation products:

| Temperature Range (°C) | Major Products |

|---|---|

| 180-220 | Stearic acid, butyric acid |

| 220-260 | Glycerol monoesters |

| 260-300 | Acrolein (from glycerol backbone) |

Experimental data demonstrate that reaction pathways are critically dependent on the stereochemical arrangement of acyl groups, with the sn-3 butyrate showing enhanced reactivity in nucleophilic substitutions compared to stearate esters . Catalytic systems using Hünig’s base with metal-salen complexes (1 mol%) achieve 83-92% yields in sequential esterification protocols .

Applications De Recherche Scientifique

Chemical Properties and Structure

Glyceryl 1-butyrate distearate (C43H82O6) is a glycerol ester formed from butyric acid and stearic acid. It possesses emulsifying properties due to its amphiphilic nature, making it suitable for various formulations. Its structure allows it to function effectively as an emulsifier and stabilizer in different applications.

Pharmaceutical Applications

-

Drug Delivery Systems

- This compound has been investigated for its potential in drug delivery systems, particularly in solid lipid nanoparticles (SLNs). SLNs made from glyceryl monostearate (GMS), a related compound, have shown effective encapsulation and controlled release of hydrophobic drugs like paclitaxel. The incorporation of this compound could enhance the stability and bioavailability of such formulations .

- Gastroretentive Drug Delivery

-

Thermal-Responsive Drug Release

- A study demonstrated that binary blends of glyceryl monooleate and glyceryl monostearate could act as a magnetically induced thermo-responsive drug delivery system. The potential application of this compound in similar systems could provide on-demand drug release capabilities through temperature modulation .

Food Industry Applications

- Emulsification

-

Prebiotic Effects

- Short-chain fatty acids (SCFAs), including butyrate, are known for their prebiotic properties. This compound may contribute to gut health by promoting beneficial gut microbiota through fermentation processes. This application is particularly relevant in functional foods aimed at improving digestive health .

Cosmetic Applications

- Skin Care Formulations

- Anti-inflammatory Properties

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Enhanced stability and bioavailability |

| Gastroretentive delivery | Prolonged release in gastrointestinal tract | |

| Thermal-responsive systems | On-demand drug release | |

| Food Industry | Emulsification | Stabilizes oil-in-water emulsions |

| Prebiotic effects | Promotes beneficial gut microbiota | |

| Cosmetics | Skin care formulations | Moisturizing and emollient properties |

| Anti-inflammatory properties | Mitigates UV-induced skin damage |

Case Studies

- A study involving solid lipid nanoparticles using glyceryl monostearate showed promising results in encapsulating paclitaxel with a high entrapment efficiency (92.43%) while maintaining a favorable particle size (226 nm). This demonstrates the potential for similar applications using this compound to improve drug delivery systems .

- Research into the emulsifying properties of glyceryl esters has indicated their effectiveness in stabilizing food emulsions, thereby enhancing product quality across various food categories .

Mécanisme D'action

The mechanism of action of 1,2-Distearoyl-3-Butyryl-rac-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be hydrolyzed by lipases to release stearic acid and butyric acid, which can then participate in various metabolic pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

1,2-Distearoyl-3-Palmitoyl-rac-glycérol : Contient de l'acide stéarique aux positions sn-1 et sn-2 et de l'acide palmitique à la position sn-3.

1,2-Dioleoyl-3-Stéaroyl-rac-glycérol : Contient de l'acide oléique aux positions sn-1 et sn-2 et de l'acide stéarique à la position sn-3.

Unicité

Le 1,2-Distearoyl-3-Butyryl-rac-glycérol est unique en raison de la présence d'acide butyrique à la position sn-3, ce qui confère des propriétés physiques et chimiques distinctes par rapport aux autres triglycérides. Cette unicité le rend précieux pour des applications de recherche spécifiques et des utilisations industrielles .

Activité Biologique

Glyceryl 1-butyrate distearate is a triacylglycerol compound with a unique structure that includes two stearic acid moieties and one butyric acid moiety attached to a glycerol backbone. This configuration contributes to its diverse biological activities, particularly in the context of gut health and metabolic processes.

Chemical Structure and Properties

- Molecular Formula : C₄₃H₈₄O₆

- Molecular Weight : Approximately 695.11 g/mol

- Structure : The compound features:

- Two long-chain saturated fatty acids (stearic acid)

- One short-chain fatty acid (butyric acid)

1. Gut Health

Butyric acid, a significant component of this compound, is recognized for its role in promoting gut health. It serves as an energy source for colonocytes and exhibits anti-inflammatory properties. Research indicates that butyric acid can modulate the composition of gut microbiota, potentially leading to improved health outcomes.

- Case Study : A study on piglets demonstrated that glyceryl butyrate supplementation improved intestinal health by modulating gut microbiota and reducing inflammation through inhibition of the NF-κB/MAPK pathways .

2. Metabolic Effects

The presence of butyric acid in this compound suggests potential benefits for metabolic health, including effects on glucose metabolism and lipid profiles. Butyric acid has been linked to improved insulin sensitivity and regulation of fat storage.

3. Anti-inflammatory Properties

Research highlights the anti-inflammatory effects of butyric acid, which can inhibit pro-inflammatory cytokines and promote the expression of tight junction proteins in the intestinal epithelium. This property is crucial for maintaining gut barrier function.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Glyceryl tristearate | Three stearic acid chains | Commonly used as a thickening agent in cosmetics |

| Glyceryl monobutyrate | One butyric acid chain | Simpler structure; often used in food applications |

| Glyceryl 2-butyrate distearate | Two stearic acids and one butyric acid | Different positional arrangement affects properties |

| Glyceryl 1-palmitate distearate | Two stearic acids and one palmitic acid | Palmitic acid has different metabolic effects |

The biological activity of this compound can be attributed to several mechanisms:

- Energy Source for Colonocytes : Butyric acid is utilized by colon cells for energy, promoting cell proliferation and differentiation.

- Modulation of Gut Microbiota : It influences the composition and activity of gut bacteria, enhancing the production of beneficial short-chain fatty acids.

- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit inflammatory pathways, thereby reducing gastrointestinal inflammation.

Research Findings

Recent studies have provided insights into the specific biological activities associated with this compound:

- A study indicated that it could attenuate immune-inflammatory responses in animal models challenged with enterotoxigenic E. coli by modulating gut microbiota composition and enhancing tight junction integrity .

- Another investigation showed its potential role in improving markers of colonic health through dietary interventions involving resistant starch, which may synergize with butyric acid's effects .

Propriétés

IUPAC Name |

(3-butanoyloxy-2-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H82O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-42(45)48-39-40(38-47-41(44)35-6-3)49-43(46)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40H,4-39H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFRLQGZYVVLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H82O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139665-43-3 | |

| Record name | Glyceryl 1-butyrate distearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139665433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCERYL 1-BUTYRATE DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9KI377R5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.